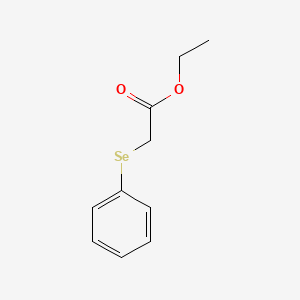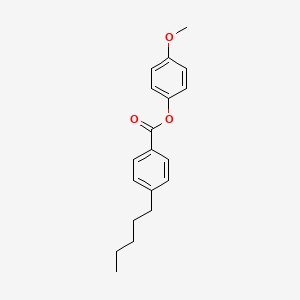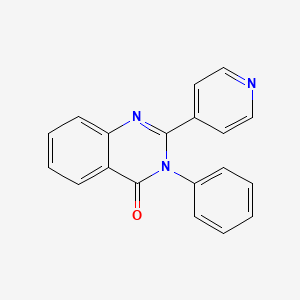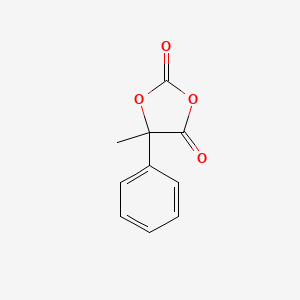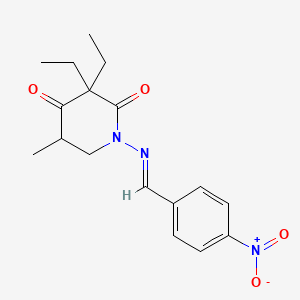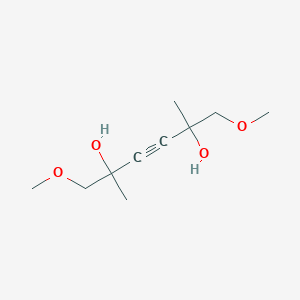
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is an organic compound with the molecular formula C10H18O4 It is a derivative of 3-hexyne-2,5-diol, featuring additional methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- can be synthesized through the ethynylation of acetylene with acetaldehyde, followed by the addition of methoxy groups. The reaction typically involves the use of catalysts such as palladium or nickel to facilitate the addition of acetylene to acetaldehyde, forming the hexyne-diol backbone. The subsequent methoxylation step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of acetylene and acetaldehyde in a controlled environment, followed by methoxylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals.
作用机制
The mechanism of action of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to downstream effects such as reduced inflammation or cell proliferation .
相似化合物的比较
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A closely related compound with similar chemical properties but lacking the methoxy groups.
Tetramethylbutynediol: Another similar compound used in various industrial applications.
Uniqueness
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
属性
CAS 编号 |
50561-11-0 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
1,6-dimethoxy-2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C10H18O4/c1-9(11,7-13-3)5-6-10(2,12)8-14-4/h11-12H,7-8H2,1-4H3 |
InChI 键 |
OXUIZAMLTZDJNT-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)(C#CC(C)(COC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


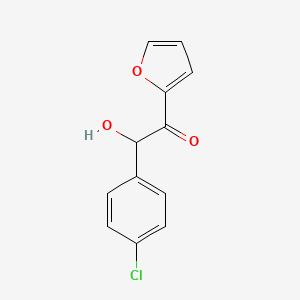
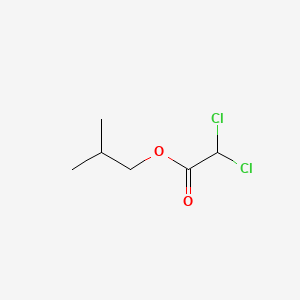
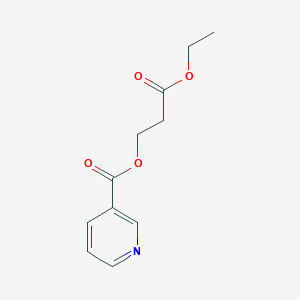
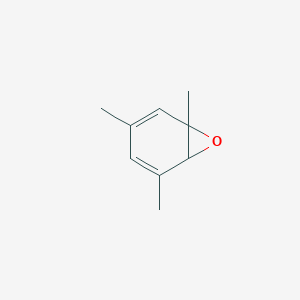
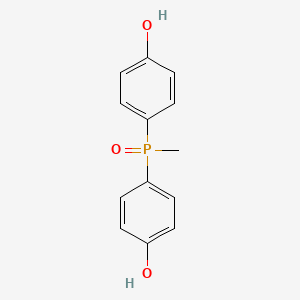
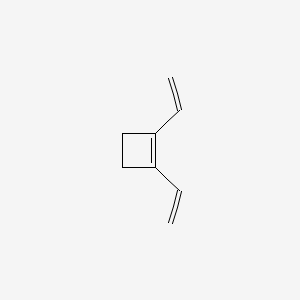
![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

